![molecular formula C18H18BrNO4 B4067358 2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4067358.png)
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as "Compound X" in scientific literature.
Scientific Research Applications
Synthesis and Antimicrobial Profile
Research has shown that compounds with bromo and phenoxy acetamide functionalities, like the one , can be synthesized and evaluated for their antimicrobial activities. For instance, the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives derived from compounds with similar structures have been studied, indicating potential applications in developing antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Assessment
Another area of application is in pharmacological research, where related acetamide derivatives have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This suggests that compounds with a similar structural basis could be explored for their therapeutic potentials (Rani, Pal, Hegde, & Hashim, 2016).
Antioxidant Activity
Compounds with bromophenol structures, akin to the query compound, have been isolated from natural sources and evaluated for their antioxidant activity. This indicates the potential application of similar compounds in researching natural antioxidants, which could contribute to food preservation and health supplements (Li, Li, Gloer, & Wang, 2011).
Chemical Synthesis and Characterization
The synthesis and chemical characterization of related compounds have been extensively studied, highlighting the broad interest in these molecules for various scientific applications, including material science and chemical biology. The detailed synthesis routes and characterization techniques provide a foundation for further exploration of similar compounds in research (Belay, Kinfe, & Muller, 2012).
properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-12-3-5-15(14(19)9-12)24-11-18(21)20-13-4-6-16-17(10-13)23-8-7-22-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKILGCVYHSZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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